3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Thioether Formation: The triazole is then reacted with a thiol compound to form the thioether linkage.
Piperidine Substitution: The thioether is subsequently reacted with a piperidine derivative under suitable conditions to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thioether linkage.
Reduction: Reduced forms of the triazole or piperidine rings.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its triazole moiety.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: It is used in the development of new materials with specific properties.
Corrosion Inhibition: The compound can act as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-4-methyl-4H-1,2,4-triazole
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1-Methylimidazole
Uniqueness
The uniqueness of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride lies in its combination of a triazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H17ClN4S |
---|---|
Molecular Weight |
248.78 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H16N4S.ClH/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8;/h7-8,10H,2-6H2,1H3;1H |
InChI Key |
PFQOJEQTTWLBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.